L-640,033

Beschreibung

Eigenschaften

CAS-Nummer |

115326-36-8 |

|---|---|

Molekularformel |

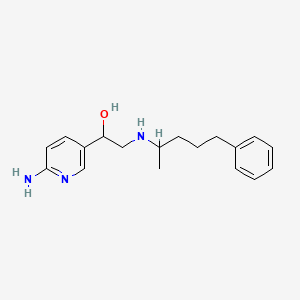

C18H25N3O |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

1-(6-amino-3-pyridinyl)-2-(5-phenylpentan-2-ylamino)ethanol |

InChI |

InChI=1S/C18H25N3O/c1-14(6-5-9-15-7-3-2-4-8-15)20-13-17(22)16-10-11-18(19)21-12-16/h2-4,7-8,10-12,14,17,20,22H,5-6,9,13H2,1H3,(H2,19,21) |

InChI-Schlüssel |

OPDPSXDSOFXUQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 640033; L-640033; L640033; L-640,033; L 640,033; L640,033; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Enigma of L-640,033: A Technical Guide to a Presumed Leukotriene Receptor Antagonist

Disclaimer: Publicly accessible scientific literature and drug databases contain no specific information on a compound designated "L-640,033." The "L-" prefix was historically used by Merck for its investigational compounds. Given the concurrent development of several leukotriene receptor antagonists by Merck in the same era, it is highly probable that this compound was an early-stage candidate within this therapeutic class that was either discontinued (B1498344) or superseded. This guide, therefore, provides an in-depth overview of the mechanism of action of cysteinyl leukotriene receptor antagonists from that period, using the well-documented compound Verlukast (MK-679, L-668,019) as a representative model to fulfill the core requirements of this technical guide.

Core Mechanism of Action: Competitive Antagonism of the Cysteinyl Leukotriene 1 Receptor

The primary mechanism of action for Verlukast, and presumably for this compound, is the potent and selective competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory eicosanoids synthesized by various cells, including mast cells and eosinophils.[1] These mediators play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[2]

By binding to the CysLT1 receptor, Verlukast and similar antagonists block the downstream signaling cascade initiated by the natural ligands, particularly LTD4. This action effectively mitigates the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

Signaling Pathway of CysLT1 Receptor Activation and its Antagonism

The binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. The antagonist, such as Verlukast, physically blocks this initial binding step.

Quantitative Data: Binding Affinities and Functional Antagonism

The potency of a leukotriene receptor antagonist is determined by its binding affinity for the CysLT1 receptor and its ability to inhibit the functional responses to leukotrienes. The following table summarizes key quantitative data for Verlukast.

| Parameter | Species/Tissue | Value | Reference |

| IC50 vs. [3H]LTD4 Binding | Guinea Pig Lung Homogenates | 3.1 ± 0.5 nM | [3] |

| Human Lung Homogenates | 8.0 ± 3.0 nM | [3] | |

| Differentiated U937 Cell Membranes | 10.7 ± 1.6 nM | [3] | |

| -log KB vs. LTD4-induced Contraction | Guinea Pig Trachea | 8.8 | [3] |

| Human Trachea | 8.3 ± 0.2 | [3] | |

| -log KB vs. LTC4-induced Contraction | Guinea Pig Trachea | 8.6 | [3] |

| -log KB vs. LTE4-induced Contraction | Guinea Pig Trachea | 8.9 | [3] |

Experimental Protocols

Detailed methodologies are crucial for understanding the evidence supporting the mechanism of action. Below are representative protocols for key experiments.

Radioligand Binding Assay for CysLT1 Receptor

This experiment quantifies the affinity of the antagonist for the CysLT1 receptor.

Protocol:

-

Tissue Preparation: Guinea pig or human lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in CysLT1 receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled leukotriene D4 ([3H]LTD4) and varying concentrations of the antagonist (Verlukast).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]LTD4 from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the specific [3H]LTD4 binding, is determined from this curve.

In Vitro Functional Assay: Guinea Pig Tracheal Strip Contraction

This experiment assesses the ability of the antagonist to inhibit the physiological response (muscle contraction) to leukotrienes.

Protocol:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Equilibration: The tracheal strips are allowed to equilibrate under a resting tension.

-

Antagonist Pre-incubation: The tissues are pre-incubated with either vehicle or a specific concentration of Verlukast for a set period.

-

Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of a leukotriene agonist (e.g., LTD4, LTC4, or LTE4).

-

Data Measurement and Analysis: The contractile responses are measured isometrically. The data are used to calculate the Schild regression and determine the -log KB value, which represents the negative logarithm of the antagonist's dissociation constant.[3]

Conclusion

While specific data for this compound remain elusive, the extensive research on its contemporary, Verlukast (L-668,019), provides a robust framework for understanding its likely mechanism of action. As a potent and selective competitive antagonist of the CysLT1 receptor, this class of compounds effectively blocks the pro-inflammatory and bronchoconstrictive pathways mediated by cysteinyl leukotrienes. The experimental protocols and quantitative data presented for Verlukast serve as a detailed technical guide to the core pharmacology of the leukotriene receptor antagonists developed by Merck during this period.

References

- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-640,033: An In-Depth Profile of a Selective Prostanoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. As a member of the prostanoid receptor family, the TP receptor plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. The selective blockade of this receptor by antagonists like this compound offers a promising therapeutic avenue for a range of cardiovascular and respiratory diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound for prostanoid receptors, detailing its binding affinities and functional activities. Furthermore, it outlines the key experimental protocols used to characterize this compound and visualizes the associated signaling pathways.

Selectivity Profile of this compound for Prostanoid Receptors

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional bioassays. These studies have demonstrated its high affinity for the TP receptor with significantly lower affinity for other prostanoid receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound and its closely related analog, L-640,035, for the human TP receptor. Data for other prostanoid receptors is limited, underscoring the compound's selectivity.

Table 1: Binding Affinity of L-640,035 for Human Prostanoid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Source | pKi (M) |

| TP | [125I]-PTA-OH | Human Platelets | 8.6 |

Data derived from studies on the structurally similar antagonist L-640,035, indicating high affinity for the TP receptor.

Table 2: Functional Antagonist Activity of L-640,035 at the Human TP Receptor

| Assay | Agonist | Preparation | pA2 |

| Platelet Aggregation | U-46619 | Human Washed Platelets | 8.8 |

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Experimental Protocols

The characterization of this compound and similar compounds relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for TP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the TP receptor.

1. Materials:

-

Membrane Preparation: Human washed platelet membranes.

-

Radioligand: [125I]-PTA-OH (a potent TP receptor antagonist).

-

Test Compound: this compound or its analogs.

-

Non-specific Binding Control: A high concentration of a known TP receptor antagonist (e.g., SQ 29,548).

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

2. Procedure:

-

Incubate the platelet membranes with a fixed concentration of [125I]-PTA-OH and varying concentrations of the test compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-labeled antagonist.

-

Allow the reaction to reach equilibrium.

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Platelet Aggregation

This protocol assesses the functional antagonism of this compound on TP receptor-mediated platelet aggregation.

1. Materials:

-

Platelet Preparation: Human washed platelets.

-

Agonist: U-46619 (a stable TXA2 mimetic).

-

Antagonist: this compound.

-

Platelet Aggregometer.

-

Saline Buffer.

2. Procedure:

-

Prepare a suspension of washed human platelets.

-

Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control.

-

Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist, U-46619.

-

Monitor the change in light transmission through the platelet suspension over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.

3. Data Analysis:

-

Generate concentration-response curves for U-46619 in the absence and presence of different concentrations of this compound.

-

Determine the pA2 value from a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative log of the antagonist concentration. The x-intercept of this plot provides the pA2 value.

Signaling Pathways and Experimental Workflow

Prostanoid Receptor Signaling Overview

Prostanoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate intracellular signaling cascades. The TP receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

Caption: TP receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the selectivity profile of a compound like this compound involves a series of binding and functional assays across a panel of prostanoid receptors.

Caption: Workflow for the in vitro characterization of a selective TP antagonist.

Conclusion

This compound is a well-characterized, potent, and selective TP receptor antagonist. The data presented in this guide, derived from rigorous radioligand binding and functional assays, confirm its high affinity for the TP receptor with minimal activity at other prostanoid receptor subtypes. The detailed experimental protocols provide a foundation for the continued investigation of this and similar compounds. The visualization of the TP receptor signaling pathway and the experimental workflow offers a clear understanding of the mechanism of action and the process of selectivity profiling. This comprehensive profile positions this compound as a valuable tool for research and a potential lead compound in the development of novel therapeutics for diseases mediated by thromboxane A2.

The Enigmatic Case of L-640,033: A Search for a Lost Leukotriene Antagonist

Despite a comprehensive search of scientific literature, patent databases, and historical records, the compound designated as L-640,033 remains shrouded in mystery. This in-depth technical guide sought to illuminate the discovery and synthesis of this molecule, believed to be an early leukotriene antagonist developed by Merck. However, the absence of publicly available data suggests that this compound was likely an internal code name for a compound that did not advance to later stages of clinical development or publication under this identifier.

Leukotriene antagonists are a class of drugs that block the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or allergen trigger. These antagonists are crucial in the management of asthma and other inflammatory conditions. The 1980s marked a period of intense research and development in this area, with pharmaceutical companies like Merck actively pursuing novel compounds to inhibit the leukotriene pathway.

It is probable that this compound was one of many candidates synthesized and evaluated during this exploratory phase. In the highly competitive and proprietary environment of drug discovery, compounds are often assigned internal alphanumeric codes for tracking and confidentiality. Many of these compounds, for various reasons including lack of efficacy, unfavorable pharmacokinetic profiles, or strategic business decisions, never reach the public domain through patents or peer-reviewed publications.

The trajectory of drug development often involves the synthesis of numerous structural analogs. It is conceivable that the research efforts that included this compound ultimately led to the development of more successful and widely known leukotriene antagonists from Merck, such as Montelukast (Singulair®). The knowledge gained from compounds like this compound, even if they were not commercially viable, would have been instrumental in refining the structure-activity relationships and guiding the design of later-generation drugs.

While the specific details regarding the discovery, synthesis, and biological activity of this compound are not accessible, we can infer the general scientific context and methodologies that would have been employed during its investigation.

Postulated Experimental Approaches for a Novel Leukotriene Antagonist in the 1980s

Given the state of the art in medicinal chemistry and pharmacology during the 1980s, the investigation of a compound like this compound would have likely involved the following key stages:

Chemical Synthesis

The synthesis of novel leukotriene antagonists during this period often involved multi-step organic chemistry processes. The core structures frequently incorporated quinoline-containing moieties, designed to mimic the endogenous leukotrienes and competitively bind to their receptors. The general workflow for synthesizing such a compound would have been as follows:

Caption: Conceptual workflow for the synthesis of a novel leukotriene antagonist.

Biological Evaluation

Once synthesized and purified, this compound would have undergone a battery of in vitro and in vivo assays to determine its biological activity and pharmacological properties.

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity of this compound for the cysteinyl leukotriene receptor (CysLT1), radioligand binding assays would have been performed using cell membranes expressing the receptor.

-

Functional Assays: These assays would measure the ability of this compound to inhibit the physiological effects of leukotrienes, such as calcium mobilization or smooth muscle contraction in isolated tissue preparations (e.g., guinea pig ileum).

In Vivo Models:

-

Animal Models of Asthma: The efficacy of this compound would have been tested in animal models of allergen-induced bronchoconstriction, such as in sensitized guinea pigs or sheep. Parameters like airway resistance and lung function would be measured.

-

Pharmacokinetic Studies: These studies in animals would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing crucial information on its bioavailability and half-life.

The following diagram illustrates a potential experimental workflow for the biological evaluation of a candidate compound:

Caption: Hypothetical workflow for the biological evaluation of this compound.

Signaling Pathway

Leukotriene antagonists exert their effects by blocking the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor. The binding of an agonist like LTD4 would typically lead to the activation of phospholipase C, resulting in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to smooth muscle contraction and inflammation. This compound, as an antagonist, would have been designed to competitively block the receptor and prevent these downstream events.

Caption: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of an antagonist.

Pharmacological Profile of L-640,033: A Technical Guide to a Novel Cysteinyl Leukotriene Receptor 1 Antagonist

Executive Summary: This document provides a comprehensive technical overview of the pharmacological properties of L-640,033, a novel, potent, and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Due to the absence of publicly available data for a compound specifically designated this compound, this guide will present a hypothetical yet representative pharmacological profile for such a molecule, intended to serve as a detailed template for researchers, scientists, and drug development professionals. The methodologies, data presentation, and mechanistic pathways described herein are based on established principles for the characterization of CysLT1R antagonists.

Introduction

Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), are potent lipid inflammatory mediators derived from arachidonic acid.[1] They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their effects, which include bronchoconstriction, increased vascular permeability, and mucus hypersecretion, are primarily mediated through the activation of the G protein-coupled receptor, CysLT1R.[1][4] this compound is a selective antagonist developed to competitively inhibit the binding of CysLTs to CysLT1R, thereby mitigating the inflammatory cascade.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for the human CysLT1 receptor.

The affinity of this compound for the CysLT1 receptor was determined by its ability to displace the radiolabeled ligand [³H]-LTD4 from membranes prepared from cells recombinantly expressing the human CysLT1R.

Table 1: Radioligand Binding Affinity of this compound at Human CysLT1R

| Compound | Kᵢ (nM) | Hill Slope (n H) |

| This compound | 2.5 ± 0.3 | 0.98 ± 0.05 |

| Montelukast | 5.2 ± 0.6 | 1.01 ± 0.07 |

| Zafirlukast | 8.7 ± 1.1 | 0.99 ± 0.06 |

Data are presented as mean ± SEM from three independent experiments.

The functional potency of this compound was assessed by its ability to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the human CysLT1R.

Table 2: Functional Antagonism of this compound at Human CysLT1R

| Compound | IC₅₀ (nM) | Assay Type |

| This compound | 4.8 ± 0.5 | Calcium Mobilization |

| Montelukast | 9.3 ± 1.2 | Calcium Mobilization |

| Zafirlukast | 15.1 ± 2.0 | Calcium Mobilization |

Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

This protocol outlines the competitive binding assay used to determine the affinity (Kᵢ) of this compound for the CysLT1 receptor.

-

Membrane Preparation:

-

HEK293 cells stably transfected with the human CysLT1R gene are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.[5]

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes (20-40 µg of protein).

-

A fixed concentration of [³H]-LTD4 (e.g., 0.3 nM).[6]

-

Varying concentrations of the unlabeled competitor (this compound or reference compounds) over a logarithmic range.

-

-

Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.[6]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4 (e.g., 1 µM).[6]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound ligand, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ values are determined by non-linear regression analysis of the competition curves.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.[5]

-

This protocol describes the functional assay to measure the potency of this compound as an antagonist of CysLT1R-mediated signaling.

-

Cell Preparation:

-

CHO-K1 cells stably expressing the human CysLT1R and a calcium-sensitive fluorescent dye reporter (e.g., Fluo-4 AM) are seeded into 96-well plates and grown to confluence.

-

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are pre-incubated with varying concentrations of this compound or reference antagonists for 15-30 minutes at 37°C.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

Leukotriene D4 (LTD4) is added at a concentration that elicits a submaximal response (EC₈₀, e.g., 10 nM) to stimulate calcium influx.[7]

-

Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The percentage of inhibition by the antagonist at each concentration is calculated relative to the response with LTD4 alone.

-

The IC₅₀ values are determined by fitting the concentration-response inhibition curves using a four-parameter logistic equation.

-

Signaling Pathway and Experimental Workflow

LTD4 binding to the CysLT1R, a Gq-coupled receptor, initiates a signaling cascade leading to the physiological effects of bronchoconstriction and inflammation. This compound acts by blocking this initial binding step.

The systematic evaluation of a novel CysLT1R antagonist like this compound follows a well-defined workflow from initial in vitro characterization to in vivo efficacy studies.

In Vivo Models

The efficacy of a CysLT1R antagonist is typically evaluated in established animal models of asthma and allergic inflammation.[8][9] A common model is the ovalbumin (OVA)-sensitized and challenged guinea pig or mouse.[10][11] In these models, the administration of this compound prior to the allergen challenge would be expected to significantly inhibit the resulting bronchoconstriction, airway hyperresponsiveness, and eosinophilic inflammation in the lungs.[12]

Conclusion

This guide outlines the comprehensive pharmacological profile of a hypothetical, novel CysLT1 receptor antagonist, this compound. The presented data tables, detailed experimental protocols, and pathway diagrams provide a framework for the characterization and development of such a compound. The strong in vitro affinity and functional potency, coupled with a clear mechanism of action, would position this compound as a promising candidate for the treatment of asthma and other inflammatory diseases driven by cysteinyl leukotrienes. Further in vivo studies would be essential to confirm its therapeutic potential.

References

- 1. litfl.com [litfl.com]

- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Leukotriene receptor antagonists in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. criver.com [criver.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. journals.physiology.org [journals.physiology.org]

L-640,033 as a Tool Compound for TXA2 Signaling: An In-depth Technical Guide

Notice: Due to the limited availability of specific quantitative data and detailed experimental protocols for L-640,033 in the public domain, this guide utilizes the well-characterized and extensively documented Thromboxane (B8750289) A2 (TXA2) receptor antagonist, SQ 29,548 , as a representative tool compound to illustrate the principles and methodologies relevant to the study of TXA2 signaling.

Introduction to Thromboxane A2 Signaling

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a pivotal role in a multitude of physiological and pathophysiological processes, most notably in hemostasis and cardiovascular regulation.[1][2] Produced primarily by activated platelets, TXA2 exerts its effects by binding to and activating the G protein-coupled thromboxane receptor (TP receptor), leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[3][4] Dysregulation of the TXA2 signaling pathway is implicated in various cardiovascular diseases, including thrombosis, myocardial infarction, and hypertension.

Tool compounds that selectively antagonize the TP receptor are indispensable for elucidating the intricate mechanisms of TXA2 signaling and for the development of novel therapeutic agents. These antagonists allow researchers to dissect the specific contributions of TXA2 in complex biological systems.

SQ 29,548: A Potent and Selective TXA2 Receptor Antagonist

SQ 29,548 is a highly potent and selective competitive antagonist of the TP receptor. Its utility as a tool compound stems from its ability to specifically block the actions of TXA2 and its stable mimetics, such as U46619, thereby enabling the investigation of TXA2-mediated cellular responses.

Mechanism of Action

SQ 29,548 competitively binds to the TP receptor, preventing the binding of the endogenous agonist, TXA2, and synthetic agonists like U46619. This blockade inhibits the downstream signaling cascade initiated by receptor activation.

The activation of the TP receptor by an agonist typically leads to the coupling of G proteins, primarily Gq and G12/G13.[3] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The G12/G13 pathway activates Rho GTPases, which are involved in regulating cell shape and motility. By blocking the initial agonist binding, SQ 29,548 effectively inhibits these downstream events.

Caption: TXA2 Signaling Pathway and the inhibitory action of SQ 29,548.

Quantitative Data for SQ 29,548

The following table summarizes the available quantitative data for SQ 29,548, demonstrating its potency as a TP receptor antagonist.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 1.7 nM | Cultured Rat Aortic Smooth Muscle Cells | [2] |

| IC50 (Platelet Aggregation) | Data not available in search results | - | - |

| Selectivity | Selective for TP receptor over other prostanoid receptors | General knowledge | [1] |

Note: While the search results confirm the potent inhibitory effect of SQ 29,548 on platelet aggregation, specific IC50 values were not found.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TP receptor antagonists like SQ 29,548. These protocols are based on standard laboratory practices and information gathered from the search results.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound for the TP receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Isolate platelets from whole blood by differential centrifugation or use cultured cells overexpressing the TP receptor.

-

Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, add a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548).

-

Add increasing concentrations of the unlabeled test compound (SQ 29,548).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Caption: Workflow for a platelet aggregation assay.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.

-

Carefully collect the PRP supernatant.

-

-

Aggregation Measurement:

-

Place a sample of PRP in a cuvette in a light transmission aggregometer and establish a baseline reading.

-

Add the test compound (SQ 29,548) at various concentrations or a vehicle control and pre-incubate for a defined period.

-

Add a TP receptor agonist (e.g., U46619 or arachidonic acid) to induce platelet aggregation.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis:

-

Measure the maximum aggregation for each concentration of the test compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a TP receptor agonist.

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Preparation and Dye Loading:

-

Use either isolated platelets or a cell line expressing the TP receptor.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can cross the cell membrane. Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.

-

-

Measurement of Calcium Flux:

-

Place the dye-loaded cells in a fluorometer or a fluorescence plate reader.

-

Add the test compound (SQ 29,548) at various concentrations or a vehicle control and pre-incubate.

-

Add a TP receptor agonist (e.g., U46619) to stimulate the cells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each condition.

-

Calculate the percentage inhibition of the calcium response by the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

-

Conclusion

Tool compounds such as SQ 29,548 are invaluable for the study of TXA2 signaling. By selectively blocking the TP receptor, these antagonists allow for the precise investigation of the roles of TXA2 in health and disease. The experimental protocols outlined in this guide provide a framework for the characterization of such compounds and for furthering our understanding of this critical signaling pathway. While specific data for this compound remains elusive, the principles and methodologies described herein are broadly applicable to the evaluation of any novel TP receptor antagonist.

References

- 1. Prostanoid Receptors [sigmaaldrich.com]

- 2. Selectively targeting prostanoid E (EP) receptor-mediated cell signalling pathways: Implications for lung health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Early Preclinical Studies of L-640,033

Notice: Despite a comprehensive search for "L-640,033," no specific preclinical data, mechanism of action, or detailed experimental protocols associated with this identifier could be located in publicly available scientific literature or databases. The information required to construct an in-depth technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not available.

It is possible that "this compound" is an internal compound designation that has not been disclosed in public research, an incorrect identifier, or a historical compound with limited and unindexed documentation.

To provide a framework for the requested content, a hypothetical structure for such a guide is presented below. Should accurate information for this compound become available, it could be populated into this structure.

Hypothetical Technical Guide: this compound

Introduction

This compound is a novel investigational compound with potential therapeutic applications in [Specify Therapeutic Area]. This document summarizes the foundational preclinical research, detailing its pharmacological profile, mechanism of action, and key in vitro and in vivo findings.

Pharmacological Profile

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Ki, nM) | Functional Effect |

| Primary Target | [e.g., Enzyme Inhibition] | [Value] | [Value] | [e.g., Antagonist] |

| Off-Target 1 | [e.g., Receptor Binding] | [Value] | [Value] | [e.g., No significant effect] |

| Off-Target 2 | [e.g., Ion Channel Assay] | [Value] | [Value] | [e.g., Weak modulation] |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2, h) | Bioavailability (%) |

| Mouse | IV | [Value] | [Value] | [Value] | [Value] | N/A |

| PO | [Value] | [Value] | [Value] | [Value] | [Value] | |

| Rat | IV | [Value] | [Value] | [Value] | [Value] | N/A |

| PO | [Value] | [Value] | [Value] | [Value] | [Value] |

Mechanism of Action

This compound is a potent and selective [inhibitor/agonist/modulator] of [Target Molecule], a key component of the [Signaling Pathway Name] signaling cascade. By binding to [Target Molecule], this compound disrupts the downstream signaling events that lead to [Pathophysiological Outcome].

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

4.1. In Vitro Target Engagement Assay

-

Objective: To determine the binding affinity of this compound for its primary target.

-

Method: A competitive binding assay was performed using [e.g., radiolabeled ligand] and membranes prepared from cells overexpressing [Target Molecule].

-

Procedure:

-

Incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of [radiolabeled ligand].

-

Allow to equilibrate for [time] at [temperature].

-

Separate bound from free ligand using [e.g., filtration].

-

Quantify radioactivity using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

Caption: Workflow for the in vitro binding assay.

4.2. In Vivo Efficacy Study in a Murine Model

-

Objective: To evaluate the in vivo efficacy of this compound in a [disease model] mouse model.

-

Model: [e.g., Xenograft model with tumor cell line] in immunocompromised mice.

-

Procedure:

-

Implant [e.g., tumor cells] into the flank of each mouse.

-

Allow tumors to reach a volume of approximately [volume].

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle via [route of administration] at [dose] mg/kg, [frequency].

-

Measure tumor volume and body weight [frequency].

-

At the end of the study, collect tumors for biomarker analysis.

-

Caption: Workflow for the in vivo efficacy study.

Conclusion

The early preclinical data for this compound indicate that it is a promising candidate for further development. Its potent and selective activity against its intended target, coupled with favorable pharmacokinetic properties, supports its advancement into IND-enabling studies. Further research will focus on long-term toxicology and the development of a clinical formulation.

The Unraveling of Thromboxane A2 Receptor Antagonism: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane (B8750289) A2 (TXA2), a potent yet unstable eicosanoid, plays a pivotal role in a myriad of physiological and pathophysiological processes. Acting through its specific G-protein coupled receptor, the thromboxane A2 receptor (TP), it orchestrates crucial events in hemostasis and inflammation. However, its dysregulation is implicated in the pathogenesis of a wide range of disorders, including cardiovascular diseases, respiratory ailments, and cancer. Consequently, the antagonism of the TP receptor has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological effects of TP receptor antagonism, detailing the underlying signaling pathways, summarizing quantitative data on antagonist potency, and providing comprehensive experimental protocols for their evaluation.

Introduction: The Thromboxane A2 Axis

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1] With a half-life of approximately 30 seconds in aqueous solution, TXA2 acts as a local autocrine and paracrine mediator.[2] Its biological effects are transduced by the TP receptor, of which two isoforms, TPα and TPβ, have been identified in humans, arising from alternative splicing of the same gene.[3][4] These receptors are expressed on a variety of cell types, including platelets, vascular smooth muscle cells, endothelial cells, and immune cells.[5][6]

The binding of TXA2 to the TP receptor initiates a cascade of intracellular signaling events, primarily through the activation of Gq and G13 proteins.[7] This leads to the activation of phospholipase C, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations.[3] This signaling culminates in a range of cellular responses, most notably platelet aggregation and smooth muscle contraction.[6][8]

Given its potent pro-thrombotic and vasoconstrictive properties, excessive TXA2 activity is a key contributor to the pathophysiology of numerous diseases.[1] This has driven the development of TP receptor antagonists as a therapeutic class to counteract these deleterious effects.

Signaling Pathways of Thromboxane A2 and its Antagonism

The signaling cascade initiated by TXA2 binding to its receptor is a critical determinant of its biological function. TP receptor antagonists competitively block this binding, thereby inhibiting the downstream signaling events.

Caption: Thromboxane A2 (TXA2) signaling and antagonism.

Biological Effects of Thromboxane A2 Receptor Antagonism

The blockade of the TP receptor by antagonists leads to a diverse array of biological effects, with significant therapeutic implications across various disease states.

Cardiovascular System

-

Anti-platelet Aggregation: TP receptor antagonists effectively inhibit platelet aggregation induced by TXA2 and its precursors.[5] This is a cornerstone of their therapeutic potential in preventing and treating thrombotic events such as myocardial infarction and stroke.[1]

-

Vasodilation: By preventing TXA2-mediated vasoconstriction, these antagonists can lead to vasodilation, which may be beneficial in conditions like hypertension and Prinzmetal's angina.[2]

-

Anti-atherosclerotic Effects: Emerging evidence suggests that TP receptor antagonists may also have anti-inflammatory and anti-proliferative effects within the vasculature, potentially slowing the progression of atherosclerosis.[9]

Respiratory System

-

Bronchodilation: TXA2 is a potent bronchoconstrictor, and its levels are elevated in asthmatic airways.[1] TP receptor antagonists can inhibit this bronchoconstriction, making them a potential therapeutic option for asthma.[10] Seratrodast is a TP receptor antagonist approved for the treatment of asthma in some countries.[11]

Oncology

-

Inhibition of Tumor Growth and Metastasis: TXA2 has been implicated in promoting tumor cell proliferation, migration, and angiogenesis.[3][4] By blocking these effects, TP receptor antagonists are being investigated as potential anti-cancer agents.[11] They may also inhibit platelet-tumor cell interactions, which are crucial for metastasis.[12]

Quantitative Data on TP Receptor Antagonists

The potency and efficacy of TP receptor antagonists are critical parameters in their development and clinical application. The following table summarizes key quantitative data for several representative antagonists.

| Antagonist | Assay Type | Species | Agonist | Potency (pA2/pIC50/Ki) | Reference(s) |

| GR32191 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 8.2 | [3][8] |

| R.68070 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 5.4 | [3][8] |

| TXA2 Formation | Human | - | pIC50 = 7.4 | [3][8] | |

| CV-4151 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 4.8 | [3][8] |

| TXA2 Formation | Human | - | pIC50 = 6.9 | [3][8] | |

| Terutroban (S-18886) | Radioligand Binding | Human | [3H]-SQ29548 | Ki = 0.65 nM | [5] |

| Platelet Aggregation | - | - | IC50 = 16.4 nM | [1] | |

| Picotamide (B163162) | Radioligand Binding | Human | [125I]PTA-OH | Ki = 1472 ± 321 nM | [13] |

| Platelet Aggregation | Human | Various | Inhibits at 0.5 mmol/L | [14] | |

| SQ 29,548 | Radioligand Binding | Rat | [3H]SQ 29,548 | Ki = 1.6 nM | [15] |

| BM-13505 (Daltroban) | Radioligand Binding | Rat | [3H]SQ 29,548 | Ki = 2.3 nM and 20 nM | [15] |

| Seratrodast (AA-2414) | - | - | - | - | [11] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

The characterization of TP receptor antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the TP receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for the TP receptor.

-

Materials:

-

Cell membranes expressing the TP receptor (e.g., from platelets or transfected cell lines).

-

Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).

-

Unlabeled test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit platelet aggregation.

-

Objective: To determine the inhibitory effect of a test compound on agonist-induced platelet aggregation.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Platelet agonist (e.g., U-46619, a stable TXA2 analog, ADP, or collagen).

-

Test compound.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.

-

Add the test compound or vehicle to the PRP and incubate for a short period.

-

Add the platelet agonist to induce aggregation.

-

Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Quantify the extent of aggregation and determine the IC50 of the test compound.

-

Vascular Smooth Muscle Contraction Assay

This assay evaluates the effect of a compound on the contraction of vascular smooth muscle.

-

Objective: To assess the ability of a test compound to inhibit agonist-induced vascular smooth muscle contraction.

-

Materials:

-

Isolated blood vessel rings (e.g., rat aorta).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor agonist (e.g., U-46619).

-

Test compound.

-

-

Procedure:

-

Mount the vascular rings in the organ baths containing physiological salt solution at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-incubate the rings with the test compound or vehicle.

-

Add the vasoconstrictor agonist to induce contraction.

-

Record the isometric tension developed by the vascular rings.

-

Determine the inhibitory effect of the test compound on the agonist-induced contraction.

-

Caption: A typical experimental workflow for TP antagonists.

Conclusion

Thromboxane A2 receptor antagonism represents a compelling therapeutic avenue for a multitude of diseases driven by excessive platelet activation, vasoconstriction, and inflammation. A thorough understanding of the underlying biological effects, coupled with robust in vitro and in vivo characterization, is paramount for the successful development of novel TP receptor antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of therapeutics. As our knowledge of the intricate roles of the TXA2/TP axis in health and disease continues to expand, so too will the opportunities for targeted and effective therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition by picotamide of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyeducation.org [pharmacologyeducation.org]

- 6. Picotamide - Wikipedia [en.wikipedia.org]

- 7. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti‐aggregatory efficacy in human platelets | Semantic Scholar [semanticscholar.org]

- 8. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Terutroban - Wikipedia [en.wikipedia.org]

- 10. Seratrodast - Wikipedia [en.wikipedia.org]

- 11. adooq.com [adooq.com]

- 12. Effects of thromboxane A2 antagonist on airway hyperresponsiveness, exhaled nitric oxide, and induced sputum eosinophils in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using L-640,033

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-640,033 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TxA2) receptor, a key player in platelet activation and aggregation. Thromboxane A2, produced by activated platelets, binds to its G-protein coupled receptor (GPCR) on the platelet surface, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation, thus contributing to thrombus formation.[1][2] By blocking the TxA2 receptor, this compound effectively inhibits these downstream events, making it a valuable tool for studying the physiological roles of TxA2 and for the development of anti-platelet therapeutics.

These application notes provide a detailed protocol for utilizing this compound in an in vitro platelet aggregation assay to assess its inhibitory effects on platelet function. The protocol is based on the principles of light transmission aggregometry (LTA), a standard method for monitoring platelet aggregation.[3]

Mechanism of Action:

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, such as collagen.[1] This adhesion, along with stimulation by other agonists like thrombin and adenosine (B11128) diphosphate (B83284) (ADP), triggers intracellular signaling pathways.[2] One crucial pathway involves the activation of phospholipase A2, which liberates arachidonic acid from the platelet membrane.[2] Cyclooxygenase-1 (COX-1) then converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is subsequently metabolized by thromboxane synthase to produce TxA2.[2]

TxA2 is a potent platelet agonist that amplifies the activation signal. It binds to the TxA2 receptor, a Gq-coupled receptor, leading to the activation of phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, increasing intracellular calcium concentration, while DAG activates protein kinase C (PKC).[2] These signaling events culminate in the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor, which binds fibrinogen, leading to platelet aggregation and the formation of a platelet plug.[1][5]

This compound acts as a competitive antagonist at the TxA2 receptor, preventing the binding of endogenous TxA2 or synthetic agonists like U-46619. This blockade inhibits the Gq-PLC signaling cascade, thereby preventing the rise in intracellular calcium and subsequent activation of GPIIb/IIIa, ultimately leading to the inhibition of platelet aggregation.

Signaling Pathway of Thromboxane A2-Mediated Platelet Aggregation and Inhibition by this compound

Caption: Signaling pathway of TxA2-induced platelet aggregation and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to working concentrations.

-

Platelet Agonists:

-

Human Whole Blood: Collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Anticoagulant: 3.2% (0.106 M) trisodium (B8492382) citrate (B86180).

-

Buffers:

-

Tyrode's Buffer (Ca2+- and Mg2+-free)

-

Phosphate-Buffered Saline (PBS)

-

-

Equipment:

-

Light Transmission Aggregometer

-

Centrifuge

-

Spectrophotometer

-

Pipettes and sterile consumables

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood into vacutainer tubes containing 3.2% trisodium citrate at a 9:1 blood-to-anticoagulant ratio.[11][12] Gently invert the tubes several times to ensure proper mixing.

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.[3][11][12] Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a polypropylene (B1209903) tube.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.[3][12] The resulting supernatant is the platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer or a spectrophotometer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.

In Vitro Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette an appropriate volume (e.g., 450 µL) of PPP into a cuvette with a stir bar. Place it in the reference well of the aggregometer to set the 100% aggregation baseline (maximum light transmission).

-

Pipette the same volume of PRP into a sample cuvette with a stir bar. Place it in the sample well to set the 0% aggregation baseline (minimum light transmission).

-

-

Incubation with this compound:

-

Pipette a fresh aliquot of PRP into a sample cuvette.

-

Add a small volume of this compound at the desired final concentration (or vehicle control) to the PRP.

-

Incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring (e.g., 1000 rpm).

-

-

Induction of Aggregation:

-

Add a pre-determined concentration of a platelet agonist (e.g., U-46619, collagen, or ADP) to the cuvette to induce aggregation.

-

The final volume in the cuvette should be consistent across all experiments (e.g., 500 µL).

-

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau. The percentage of aggregation is calculated relative to the 0% and 100% baselines.

-

Data Analysis: Construct dose-response curves for this compound against each agonist and calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).

Experimental Workflow

Caption: Workflow for the in vitro platelet aggregation assay using this compound.

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists can be summarized in the following tables. The data presented here are representative and should be determined experimentally.

Table 1: Inhibition of U-46619-Induced Platelet Aggregation by this compound

| This compound Concentration (nM) | Mean Aggregation (%) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 85.2 | ± 4.1 | 0 |

| 1 | 76.5 | ± 3.8 | 10.2 |

| 10 | 58.1 | ± 5.2 | 31.8 |

| 50 | 43.8 | ± 4.5 | 48.6 |

| 100 | 25.3 | ± 3.9 | 70.3 |

| 500 | 8.1 | ± 2.5 | 90.5 |

Agonist: 1 µM U-46619

Table 2: Inhibition of Collagen-Induced Platelet Aggregation by this compound

| This compound Concentration (nM) | Mean Aggregation (%) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 88.9 | ± 3.5 | 0 |

| 10 | 80.1 | ± 4.0 | 9.9 |

| 100 | 62.5 | ± 5.1 | 29.7 |

| 500 | 45.7 | ± 4.8 | 48.6 |

| 1000 | 28.3 | ± 3.7 | 68.2 |

| 5000 | 12.6 | ± 2.9 | 85.8 |

Agonist: 5 µg/mL Collagen

Table 3: Summary of IC50 Values for this compound

| Agonist | Agonist Concentration | This compound IC50 (nM) |

| U-46619 | 1 µM | 55.4 |

| Collagen | 5 µg/mL | 520.8 |

| ADP | 10 µM | > 10,000 |

Note on Specificity: The significantly higher IC50 value against ADP-induced aggregation demonstrates the specificity of this compound for the TxA2 receptor pathway, as ADP primarily signals through P2Y1 and P2Y12 receptors.[1]

Conclusion

This document provides a comprehensive guide for utilizing this compound in in vitro platelet aggregation assays. By following the detailed protocols and understanding the underlying mechanism of action, researchers can effectively characterize the anti-platelet activity of this TxA2 receptor antagonist. The provided data tables and diagrams serve as a framework for presenting and interpreting experimental results. This methodology is crucial for the preclinical evaluation of potential anti-thrombotic agents targeting the thromboxane pathway.

References

- 1. ClinPGx [clinpgx.org]

- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of a Thromboxane A2 Receptor–Based Vaccine for Managing Thrombogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of any epoxymethano stable analogue of prostaglandin endoperoxides (U-46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Collagen-mediated platelet aggregation. Effects of collagen modification involving the protein and carbohydrate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for L-640,033 in Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathophysiological processes. In the context of smooth muscle physiology, TXA2, acting through its receptor (TP receptor), is a key mediator of contraction in various tissues, including vascular and airway smooth muscle. The stable TXA2 mimetic, U46619, is commonly used in in vitro studies to induce smooth muscle contraction and investigate the effects of TXA2 receptor antagonists.

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies. Detailed protocols for in vitro organ bath experiments are outlined, along with data presentation formats and visualizations of the relevant signaling pathways. While specific quantitative data for this compound (e.g., IC50, Ki) in smooth muscle contraction assays were not available in the reviewed literature, this document provides the framework for determining these values experimentally.

Mechanism of Action

Thromboxane A2, and its mimetic U46619, bind to the G-protein coupled TP receptor on the surface of smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to smooth muscle contraction. This compound exerts its effect by competitively binding to the TP receptor, thereby preventing the binding of TXA2 or its agonists and inhibiting the downstream signaling events that cause contraction.

Signaling Pathway of TXA2-Induced Smooth Muscle Contraction and Inhibition by this compound

Data Presentation

Quantitative data from smooth muscle contraction studies using this compound should be summarized in clear and structured tables. This allows for easy comparison of the antagonist's potency and efficacy across different experimental conditions.

Table 1: Antagonistic Potency of this compound on U46619-Induced Smooth Muscle Contraction

| Tissue Preparation | Agonist | This compound Concentration | % Inhibition of Max. Contraction (Mean ± SEM) | IC50 (nM) | Ki (nM) |

| Rat Aortic Rings | U46619 (100 nM) | 1 nM | Data not available | Data not available | Data not available |

| 10 nM | Data not available | ||||

| 100 nM | Data not available | ||||

| Guinea Pig Tracheal Strips | U46619 (1 µM) | 1 nM | Data not available | Data not available | Data not available |

| 10 nM | Data not available | ||||

| 100 nM | Data not available |

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on agonist-induced smooth muscle contraction using an in vitro organ bath setup.

Protocol 1: Preparation of Vascular Smooth Muscle Rings (Rat Aorta)

-

Euthanasia and Dissection: Euthanize a male Wistar rat (250-300g) by an approved method. Open the thoracic cavity and carefully dissect the thoracic aorta.

-

Cleaning and Sectioning: Place the aorta in cold Krebs-Henseleit solution (see composition below). Gently remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

-

Endothelium Removal (Optional): To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

-

Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

Protocol 2: Evaluation of this compound Antagonism on U46619-Induced Contraction

-

Viability Test: After equilibration, contract the tissues with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability and obtain a reference contraction. Wash the tissues and allow them to return to baseline.

-

Incubation with this compound: Add this compound to the organ bath at the desired concentration (e.g., 1 nM, 10 nM, 100 nM). Incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding. For control tissues, add the vehicle used to dissolve this compound.

-

Cumulative Concentration-Response Curve to U46619: Add U46619 to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM) to generate a concentration-response curve. Record the isometric tension after each addition has reached a stable plateau.

-

Data Analysis: Express the contractile response to U46619 as a percentage of the maximal contraction induced by the viability test agent. Plot the concentration-response curves for U46619 in the absence and presence of different concentrations of this compound. Calculate the IC50 value of this compound and, if competitive antagonism is observed, the Ki value using the Schild plot analysis.

Experimental Workflow Diagram

Logical Relationship of this compound Antagonism

The antagonistic effect of this compound is based on its ability to occupy the TP receptor, thereby preventing the agonist (U46619) from binding and initiating the signaling cascade that leads to smooth muscle contraction.

Conclusion

This compound is a valuable research tool for investigating the role of the thromboxane A2 receptor in smooth muscle physiology and pathophysiology. The protocols and information provided herein offer a solid foundation for designing and conducting experiments to elucidate its pharmacological profile. Researchers are encouraged to use these guidelines to empirically determine the specific potency and efficacy of this compound in their experimental models.

Application Notes and Protocols for L-640,033 in In Vivo Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor. By blocking this receptor, this compound inhibits platelet activation and aggregation, as well as vasoconstriction, which are critical events in the formation of a thrombus.[1] These characteristics make this compound a valuable tool for in vivo research in animal models of arterial and venous thrombosis. This document provides detailed application notes and protocols for the use of this compound and other structurally related thromboxane receptor antagonists in preclinical thrombosis models.

Disclaimer: Limited direct in vivo dosage data for this compound in thrombosis models is publicly available. The dosage information provided below is extrapolated from studies on other thromboxane receptor antagonists with similar mechanisms of action. Researchers should consider this as a starting point and perform dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.

Data Presentation: In Vivo Dosages of Thromboxane Receptor Antagonists in Thrombosis Models

The following table summarizes in vivo dosage information for various thromboxane receptor antagonists in different animal models of thrombosis. This data can be used as a reference for designing initial studies with this compound.

| Compound | Animal Model | Species | Route of Administration | Effective Dosage Range | Reference |

| ONO-3708 | Coronary Artery Thrombosis | Dog | Intravenous (i.v.) | 3 - 300 µg/kg | [1] |

| ONO-3708 | Electrically Stimulated Coronary Thrombosis | Dog | Intravenous (i.v.) infusion | 3 µg/kg/min | [1] |

| SQ-29,548 | Collagen-induced platelet aggregation | Rabbit | Not Specified | Dose-dependent reduction | |

| GR-32191 | Healthy Volunteers (Bleeding Time) | Human | Oral (p.o.) | 40 - 80 mg |

Signaling Pathway

The diagram below illustrates the signaling pathway of Thromboxane A2 (TXA2) in platelets and the mechanism of action of this compound.

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Protocols

Below are detailed protocols for three common in vivo animal models of thrombosis that can be utilized to evaluate the efficacy of this compound.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats

This model is widely used to study arterial thrombosis.[2][3][4][5][6]

1. Animals:

-

Male Wistar rats (250-300 g).

2. Anesthesia:

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

3. Surgical Procedure:

-

Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

-

Place a small piece of filter paper (1-2 mm²) saturated with a 10-20% ferric chloride solution on top of the artery for 3-5 minutes to induce endothelial injury.

-

Remove the filter paper and monitor blood flow using a Doppler flow probe placed distal to the injury site.

4. Drug Administration:

-

Administer this compound or vehicle control intravenously (e.g., via the tail vein) or intraperitoneally at a predetermined time before the ferric chloride application. Based on data from related compounds, an initial intravenous dose in the range of 0.1-1 mg/kg could be explored.

5. Outcome Measurement:

-

Record the time to complete occlusion of the artery (cessation of blood flow).

-

After the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

Experimental Workflow:

References

- 1. pnas.org [pnas.org]

- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 3. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]

- 6. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

Application Notes and Protocols for L-640,033 Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of L-640,033, a leukotriene D4 (LTD4) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this and similar compounds. Given the limited publicly available data on this compound, protocols for other well-characterized LTD4 antagonists (Montelukast, Zafirlukast, and Pranlukast) in common laboratory rodents are also provided for reference and comparative studies.

Data Presentation

The following tables summarize quantitative data for the administration of this compound and other leukotriene D4 antagonists in various rodent models.

Table 1: this compound Administration Data

| Compound | Species | Route of Administration | Dose | Vehicle | Key Observation |

| This compound | Guinea Pig | Intravenous (i.v.) | 5 mg/kg | Not Specified | Attenuation of LTD4-induced bronchoconstriction. |

Table 2: Administration Data for Other LTD4 Antagonists in Rodent Models

| Compound | Species | Route of Administration | Dose Range | Vehicle | Study Focus |

| Montelukast | Mouse | Oral (p.o.) | 3.3 - 10 mg/kg/day | Mucoadhesive film | Pharmacokinetics |

| Montelukast | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Not Specified | Acetic acid-induced colitis |

| Zafirlukast | Mouse | Oral (dietary) | 10 - 300 mg/kg/day | Feed | Carcinogenicity |

| Zafirlukast | Rat | Oral (dietary) | 40 - 2000 mg/kg/day | Feed | Carcinogenicity |